Cyclopentanecarboxamide, N-[3-(1-pyrrolidinylsulfonyl)phenyl]-
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Overview
Description
N-[3-(PYRROLIDINE-1-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a cyclopentanecarboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(PYRROLIDINE-1-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE typically involves multiple steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Industrial Production Methods
Industrial production of N-[3-(PYRROLIDINE-1-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(PYRROLIDINE-1-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-[3-(PYRROLIDINE-1-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(PYRROLIDINE-1-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-[3-(PYRROLIDINE-1-SULFONYL)PHENYL]CYCLOHEXANECARBOXAMIDE: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-[3-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE: Similar structure but with a benzene ring instead of a cyclopentane ring.
Uniqueness
N-[3-(PYRROLIDINE-1-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H22N2O3S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(3-pyrrolidin-1-ylsulfonylphenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C16H22N2O3S/c19-16(13-6-1-2-7-13)17-14-8-5-9-15(12-14)22(20,21)18-10-3-4-11-18/h5,8-9,12-13H,1-4,6-7,10-11H2,(H,17,19) |
InChI Key |
YYCVYHDJDKWRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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